molecular formula C10H16N2O B1523429 2-(aminomethyl)-N-(2-methoxyethyl)aniline CAS No. 1247846-50-9

2-(aminomethyl)-N-(2-methoxyethyl)aniline

Cat. No. B1523429
M. Wt: 180.25 g/mol
InChI Key: KTXMXFRSKGTYCF-UHFFFAOYSA-N
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Description

The compound is an aniline derivative. Aniline is a primary amine that consists of a benzene ring attached to an amino group. In this case, it seems like there are additional functional groups attached to the molecule, specifically a methoxyethyl group and an aminomethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the aniline) with an amino group and a methoxyethyl group attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Anilines can undergo a variety of reactions, including acylation, alkylation, and diazotization . The presence of additional functional groups may influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Anilines are typically colorless to pale yellow liquids or solids at room temperature, and they have a characteristic odor .

Scientific Research Applications

NO Scavenging and Chemical Stability

Aniline derivatives, like N1‐acetyl‐5‐methoxykynuramine (AMK), a melatonin metabolite, demonstrate peculiar types of NO scavenging activities, contrasting with other tryptophan metabolites. These compounds can prevent the formation of unstable nitrosamines by cyclizing to cinnolinone, thereby avoiding mutagenic and carcinogenic adducts formation. This peculiar behavior underscores the potential of specific aniline derivatives in biological systems where NO scavenging and chemical stability are crucial (Hardeland et al., 2007).

Ozonation and Environmental Applications

The ozonation of anilines, representative of aromatic amines used in dyestuffs, plastics, pesticides, and pharmaceuticals, has been studied for their reactivity towards ozone. This process is essential for environmental applications, such as water treatment, where the degradation of potentially harmful organic compounds is necessary. The study provides insights into the kinetics, stoichiometry, and pathways of aniline ozonation, which can be relevant for designing more efficient wastewater treatment processes (Tekle-Röttering et al., 2016).

Interactions with 2-Alkoxyethanols

The study of binary mixtures of aniline and o-anisidine with 2-alkoxyethanols at 303.15 K explored the physical properties and interactions indicative of specific interactions between the amino group of anilines and the hydroxyl group of 2-alkoxyethanols. Such interactions are crucial for understanding the solvation and mixing behaviors of aniline derivatives in various solvents, which can have implications for their use in chemical syntheses and formulations (Kumar & Jeevanandham, 2012).

Polymerization and Material Science

The electropolymerization of 2-methoxyaniline and its kinetics in producing polymers with phenazinic units at low monomer concentrations highlights the potential of aniline derivatives in material science, particularly in the synthesis of conductive polymers. These findings have implications for the development of electronic materials, coatings, and other applications where the electrical properties of polymers are of interest (Viva et al., 2002).

Safety And Hazards

Anilines can be hazardous. They are typically harmful if swallowed, inhaled, or if they come into contact with the skin. They can also cause serious eye damage .

Future Directions

The future directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-(aminomethyl)-N-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-7-6-12-10-5-3-2-4-9(10)8-11/h2-5,12H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXMXFRSKGTYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N-(2-methoxyethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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